2-(Furfurylidenehydrazino)-2-oxo-n-propylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Furfurylidenehydrazino)-2-oxo-n-propylacetamide is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a furfural moiety linked to a hydrazino group, which is further connected to an oxo-n-propylacetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furfurylidenehydrazino)-2-oxo-n-propylacetamide typically involves the condensation reaction between furfural and hydrazine derivatives. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. The general synthetic route can be summarized as follows:
Condensation Reaction: Furfural is reacted with hydrazine hydrate in the presence of an acid catalyst to form furfural hydrazone.
Acylation: The furfural hydrazone is then acylated with n-propylacetamide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Furfurylidenehydrazino)-2-oxo-n-propylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The furfural moiety can undergo electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted furfural derivatives.
Scientific Research Applications
2-(Furfurylidenehydrazino)-2-oxo-n-propylacetamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: It serves as an intermediate in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of 2-(Furfurylidenehydrazino)-2-oxo-n-propylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, the furfural moiety can interact with nucleophilic sites in biological molecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Furfural Hydrazone: Shares the hydrazone linkage but lacks the acylated n-propylacetamide structure.
2-Furylhydrazine: Contains the furfural moiety but differs in the hydrazine linkage.
Uniqueness
2-(Furfurylidenehydrazino)-2-oxo-n-propylacetamide is unique due to its combined structural features, which confer specific chemical reactivity and biological activity. The presence of both the furfural and acylated hydrazone moieties allows for diverse applications in various fields.
Properties
Molecular Formula |
C10H13N3O3 |
---|---|
Molecular Weight |
223.23 g/mol |
IUPAC Name |
N'-[(E)-furan-2-ylmethylideneamino]-N-propyloxamide |
InChI |
InChI=1S/C10H13N3O3/c1-2-5-11-9(14)10(15)13-12-7-8-4-3-6-16-8/h3-4,6-7H,2,5H2,1H3,(H,11,14)(H,13,15)/b12-7+ |
InChI Key |
VQCHMUSWWFBXPR-KPKJPENVSA-N |
Isomeric SMILES |
CCCNC(=O)C(=O)N/N=C/C1=CC=CO1 |
Canonical SMILES |
CCCNC(=O)C(=O)NN=CC1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.